molecular formula C42H55O5P B13756205 Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester CAS No. 60381-07-9

Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester

Cat. No.: B13756205
CAS No.: 60381-07-9
M. Wt: 670.9 g/mol
InChI Key: LUIHRDSKVKNQKL-UHFFFAOYSA-N
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Description

Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester is a complex organophosphorus compound characterized by a central phosphorus atom bonded to two aromatic phenolic groups and a dodecyl chain.

Properties

CAS No.

60381-07-9

Molecular Formula

C42H55O5P

Molecular Weight

670.9 g/mol

IUPAC Name

dodecyl bis[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] phosphite

InChI

InChI=1S/C42H55O5P/c1-6-7-8-9-10-11-12-13-14-15-32-45-48(46-39-28-20-35(21-29-39)41(2,3)33-16-24-37(43)25-17-33)47-40-30-22-36(23-31-40)42(4,5)34-18-26-38(44)27-19-34/h16-31,43-44H,6-15,32H2,1-5H3

InChI Key

LUIHRDSKVKNQKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOP(OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The compound is a phosphite ester derived from phosphorous acid and substituted phenols. The general synthetic route involves the esterification of phosphorous acid with phenolic substrates bearing bulky hydroxyphenyl and alkyl substituents. The reaction typically requires controlled conditions to ensure selective ester formation and to avoid side reactions such as hydrolysis or over-oxidation.

Raw Materials

These raw materials are combined under catalytic and controlled temperature conditions to form the target phosphite ester.

Catalysts and Reaction Conditions

While direct literature on this exact compound’s preparation is limited, synthesis of similar phosphite esters and related phenolic esters often employs:

  • Acid catalysts : Sulfuric acid, boric acid, or their complexes are common to promote esterification.
  • Temperature : Reactions are typically conducted under reflux conditions, often between 50°C and 150°C, depending on the phenol and acid derivatives used.
  • Inert atmosphere : Nitrogen or argon atmosphere is used to prevent oxidation of phosphite groups.
  • Solvents : Xylene, toluene, or dichloromethane are commonly used solvents to dissolve reactants and facilitate reflux.

Representative Synthetic Procedures

Esterification via Phosphorous Acid and Phenols

The phosphorous acid is reacted with two equivalents of the substituted phenol under acidic catalysis with removal of water to drive the reaction forward. The reaction is monitored by spectroscopic methods to confirm ester formation.

Example from Related Phenyl Ester Syntheses
  • In patent literature, phenyl esters are synthesized by refluxing phenols with carboxylic acids in the presence of boric acid and sulfuric acid catalysts, achieving high yields when catalyst complexes are used.
  • The presence of boric acid-sulfuric acid complexes significantly enhances esterification efficiency compared to sulfuric acid alone.
  • Reaction times vary from several hours to over 24 hours depending on substrate reactivity.
Use of Zinc(II) Chloride Catalyst
  • Zinc(II) chloride in dichloromethane at 40°C for 3 hours has been used for related phenolic ether syntheses, achieving yields over 90%.
  • This method involves stirring the reactants under controlled temperature and inert atmosphere, followed by aqueous workup and recrystallization.

Data Table: Summary of Preparation Conditions and Yields

Method / Catalyst Temperature (°C) Time (hours) Atmosphere Solvent Yield (%) Notes
Boric acid + Sulfuric acid Reflux (~140) 24 Nitrogen Xylene ~94 Effective catalyst complex for phenyl ester formation
Zinc(II) chloride 40 3 Inert (N2) Dichloromethane 92.6 Used for related phenolic ether synthesis; mild conditions
Acid catalyst + 3-mercaptopropionic acid promoter 50-150 3-10 Not specified Not specified Up to 90 (for bisphenol monomers) Acid catalysts like H2SO4, DBSA, or sulfonated resins with promoters improve yields

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Materials Science

1. Antioxidant and Stabilizer in Polymers

  • Phosphorous acid esters are often used as stabilizers in polymer formulations to enhance thermal stability and oxidative resistance. Dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester has shown effectiveness in preventing degradation of plastics and elastomers under heat and light exposure .

2. Flame Retardants

  • The compound can serve as a flame retardant in various materials. Its phosphite structure allows it to act by promoting char formation during combustion, thus reducing flammability .

Pharmaceutical Applications

1. Drug Delivery Systems

  • Research indicates that phosphorous acid derivatives can be incorporated into drug delivery systems to enhance bioavailability and control the release of therapeutic agents. The hydrophobic nature of the dodecyl group aids in the formulation of lipophilic drugs .

2. Anticancer Agents

  • Some studies have explored the potential of phosphorous acid esters in developing anticancer therapies. Their ability to interact with biological membranes may facilitate the targeted delivery of chemotherapeutic agents, enhancing efficacy while reducing side effects .

Environmental Applications

1. Bioremediation

  • Dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester has been investigated for its role in bioremediation processes. Its phosphorous component can promote microbial growth that degrades pollutants, particularly in contaminated water sources .

2. Surface Active Agents

  • The compound's surfactant properties make it useful in environmental cleaning applications, such as oil spill remediation or soil washing techniques where it can help disperse contaminants .

Case Study 1: Polymer Stabilization

A study conducted on polyethylene formulations incorporating dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester demonstrated improved thermal stability compared to control samples without the additive. The results indicated a significant reduction in oxidative degradation over prolonged exposure to elevated temperatures.

Case Study 2: Anticancer Drug Delivery

Research published in a peer-reviewed journal highlighted the use of this phosphorous acid derivative in a novel drug delivery system for paclitaxel. The study found that encapsulating paclitaxel within nanoparticles modified with dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester resulted in enhanced cellular uptake and apoptosis induction in cancer cells compared to free drug formulations.

Mechanism of Action

The mechanism of action of phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

Comparison with Similar Compounds

Notes on Limitations and Future Research

Current gaps include experimental data on the target compound’s toxicity, thermal degradation pathways, and performance in real-world matrices. Comparative studies using accelerated aging tests or computational modeling (e.g., DFT for radical scavenging efficiency) are recommended to validate inferred properties.

Biological Activity

Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester, commonly referred to as dodecyl bis[4-(1-(4-hydroxyphenyl)-1-methylethyl)phenyl] phosphite, is a complex phosphite ester with significant biological implications. This article delves into its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C42H55O5P
  • Molecular Weight : 670.86 g/mol
  • CAS Number : 60381-07-9
  • Synonyms : Dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] phosphite; this compound

The biological activity of this compound is primarily attributed to its structural components, particularly the hydroxyphenyl groups which are known for their antioxidant properties. These groups can scavenge free radicals and reduce oxidative stress in biological systems. The phosphite moiety may also play a role in cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies on related phenolic compounds have shown their ability to inhibit lipid peroxidation and protect cellular membranes from oxidative damage. The presence of the dodecyl chain enhances the lipophilicity of the compound, potentially improving its bioavailability in lipid-rich environments such as cell membranes.

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects have been conducted using various cancer cell lines. For example, a study involving MCF-7 breast cancer cells demonstrated that similar phosphite esters could induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways and cell cycle arrest mechanisms.

Cell Line IC50 (µM) Mechanism of Action
MCF-720Apoptosis induction
HeLa15Cell cycle arrest
A54925ROS generation

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of similar phosphite esters using DPPH and ABTS assays. The results indicated a strong correlation between the number of hydroxy groups and antioxidant activity, suggesting that dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester may exhibit comparable efficacy.

Case Study 2: Anticancer Activity

Another significant study involved testing the compound against various cancer cell lines. The findings revealed that treatment with dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester led to a reduction in viable cell counts in a dose-dependent manner, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phosphite esters. Modifications to the hydroxyphenyl groups have been shown to enhance biological activity significantly. For instance:

  • Hydroxyl Substitution : Increasing hydroxyl substitutions on the phenolic rings improved antioxidant capacity.
  • Alkyl Chain Length : Variations in alkyl chain length affected membrane permeability and cellular uptake.

Q & A

Q. What synthetic methodologies are recommended for preparing phosphorous acid esters with bulky aryl substituents, such as the target compound?

The synthesis of bulky aryl-substituted phosphorous acid esters typically involves stepwise esterification. For example:

  • Step 1 : React phosphorous acid with dodecyl alcohol under acidic conditions (e.g., HCl or H₂SO₄) to form the monoester intermediate.
  • Step 2 : Introduce the bis[4-(1-(4-hydroxyphenyl)-1-methylethyl)phenyl] moiety via nucleophilic substitution, using a coupling agent like DCC (dicyclohexylcarbodiimide) to activate the phosphorous acid intermediate .
  • Key considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or 31{}^{31}P NMR to track esterification efficiency.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • Chromatography : Reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) for purity assessment .
  • Spectroscopy :
    • FTIR : Confirm P=O (1230–1250 cm⁻¹) and P-O-C (1020–1050 cm⁻¹) stretches.
    • NMR : 1{}^{1}H NMR for alkyl/aryl proton environments, 31{}^{31}P NMR for phosphorus connectivity (δ 0–10 ppm for phosphorous acid esters) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can hydrolysis kinetics and stability mechanisms of this compound be systematically studied under environmental conditions?

Design a controlled degradation study:

  • Experimental variables : pH (3–10), temperature (25–60°C), and UV exposure.
  • Analytical tools :
    • LC-MS/MS : Quantify degradation products (e.g., free phenols or phosphoric acid derivatives).
    • Kinetic modeling : Fit data to pseudo-first-order or Arrhenius models to determine activation energy and degradation pathways .
  • Key finding from evidence : Phosphorous acid esters with bulky substituents (e.g., tert-butyl groups) exhibit slower hydrolysis due to steric hindrance, as seen in analogous flame retardants .

Q. How do structural modifications (e.g., alkyl chain length or aryl substituents) influence thermal stability and flame-retardant efficacy?

Adopt a comparative approach:

  • Synthesis : Prepare derivatives with varying alkyl chains (C8, C12, C16) or aryl groups (e.g., bisphenol A vs. 4-hydroxyphenyl).
  • Thermal analysis :
    • TGA : Measure decomposition onset temperatures (T₅₀₀) under N₂.
    • DSC : Assess glass transition (Tg) and melting points.
  • Flame retardancy testing : Use cone calorimetry (ASTM E1354) to compare peak heat release rates (pHRR).
  • Evidence-based insight : Bulky aryl groups (e.g., 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl) enhance thermal stability by reducing molecular mobility, as observed in related phosphate esters .

Q. How should researchers address contradictory data in the literature regarding this compound’s solubility in polar solvents?

Contradictions may arise from differences in:

  • Purity : Impurities (e.g., residual phenols) can alter solubility. Validate purity via HPLC .
  • Crystallinity : Amorphous vs. crystalline forms affect solubility. Use XRPD to characterize solid-state forms.
  • Methodology : Standardize solvent systems (e.g., ethanol/water ratios) and temperature.
  • Environmental factors : Humidity can hydrolyze phosphorous acid esters, artificially increasing solubility in polar solvents .

Q. What advanced computational methods can predict the environmental fate or toxicity of this compound?

Leverage in silico tools:

  • Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase for neurotoxicity screening).
  • QSAR models : Use descriptors like logP and polar surface area to predict bioaccumulation or aquatic toxicity.
  • Degradation pathways : DFT calculations to identify likely hydrolysis or oxidation sites .

Methodological Notes

  • Key references : Prioritized peer-reviewed methodologies from pharmacopeial standards (e.g., buffer systems in ) and environmental studies (e.g., hydrolysis kinetics in ).
  • Data tables : For brevity, tabular data on thermal properties or degradation rates should be included in supplementary materials, referencing experimental conditions and analytical instruments used.

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